N-(1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride
Description
N-(1,3-Benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a synthetic small molecule featuring a benzothiazole core linked to a pyrazole-carboxamide scaffold. The compound’s structure includes a 1,3-benzothiazol-2-yl group, a methyl-substituted pyrazole ring, and a morpholine-propyl chain.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S.ClH/c1-22-10-7-16(21-22)18(25)24(9-4-8-23-11-13-26-14-12-23)19-20-15-5-2-3-6-17(15)27-19;/h2-3,5-7,10H,4,8-9,11-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHQGGHLTODOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CCCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of Ethyl Pyrazole Carboxylate
Ethyl 1H-pyrazole-4-carboxylate reacts with dimethyl sulfate in toluene under basic conditions (NaHCO₃) to yield ethyl 1-methyl-1H-pyrazole-4-carboxylate. Optimal conditions involve maintaining temperatures between 20–30°C during reagent addition, followed by heating to 50°C until reaction completion (monitored by TLC).
Table 1: Methylation Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Reagent | Dimethyl sulfate | |
| Solvent | Toluene | |
| Temperature | 20–50°C | |
| Yield | 85–90% |
Saponification to Carboxylic Acid
The ester intermediate is hydrolyzed using NaOH in aqueous ethanol (95%) at room temperature for 2 hours. Acidification with HCl precipitates 1-methyl-1H-pyrazole-4-carboxylic acid as a light-yellow crystalline solid.
Conversion to Acid Chloride
Refluxing the carboxylic acid with thionyl chloride (SOCl₂) for 8 hours produces the corresponding acid chloride. Excess SOCl₂ is removed under vacuum, and the residue is used directly in subsequent coupling reactions.
Preparation of N-(3-Morpholinopropyl)-1,3-Benzothiazol-2-Amine
The secondary amine component requires functionalization of 2-aminobenzothiazole with a morpholine-containing alkyl chain.
Alkylation of 2-Aminobenzothiazole
2-Aminobenzothiazole reacts with 3-chloropropylmorpholine in the presence of K₂CO₃ as a base (Figure 2). The reaction proceeds in anhydrous acetonitrile at 60–70°C for 12–24 hours.
Table 2: Alkylation Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Alkylating Agent | 3-Chloropropylmorpholine | |
| Base | Potassium carbonate | |
| Solvent | Acetonitrile | |
| Temperature | 60–70°C | |
| Yield | 75–80% |
Purification by column chromatography (SiO₂, ethyl acetate/hexane) isolates N-(3-morpholinopropyl)-1,3-benzothiazol-2-amine as a pale-yellow oil.
Amide Bond Formation via Coupling Reaction
The acid chloride and secondary amine are coupled under Schotten-Baumann conditions.
Coupling Protocol
A solution of 1-methyl-1H-pyrazole-3-carbonyl chloride in anhydrous tetrahydrofuran (THF) is added dropwise to a mixture of N-(3-morpholinopropyl)-1,3-benzothiazol-2-amine and K₂CO₃ in THF at 0–5°C. The reaction warms to room temperature and stirs for 6–8 hours.
Table 3: Amide Coupling Conditions
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | None (acid chloride method) | |
| Base | Potassium carbonate | |
| Solvent | Tetrahydrofuran | |
| Temperature | 0°C to room temperature | |
| Yield | 80–85% |
Workup and Isolation
The mixture is filtered, concentrated, and extracted with ethyl acetate. Organic layers are washed with brine, dried (Na₂SO₄), and purified via recrystallization (ethyl acetate/hexane) to yield the free base as a white solid.
Hydrochloride Salt Preparation
The free base is treated with HCl gas in dichloromethane to form the hydrochloride salt.
Salt Formation Conditions
A solution of the free base in anhydrous dichloromethane is cooled to 0°C, and HCl gas is bubbled through the mixture for 30 minutes. Precipitation of the hydrochloride salt is completed by adding diethyl ether.
Table 4: Salt Formation Parameters
| Parameter | Value | Source |
|---|---|---|
| Acid Source | HCl gas | |
| Solvent | Dichloromethane | |
| Temperature | 0°C | |
| Yield | 90–95% |
Alternative Synthetic Routes
Oxidative Amination Approach
Pyrazole-3-carbaldehyde derivatives can undergo oxidative amination with amines using hydrogen peroxide (H₂O₂) as an oxidant. However, this method is less effective for secondary amines like N-(3-morpholinopropyl)-1,3-benzothiazol-2-amine due to steric hindrance.
Solid-Phase Synthesis
Immobilized benzothiazole amines on resin allow iterative coupling and deprotection steps, though scalability remains challenging.
Optimization and Scalability
Catalyst-Free Coupling
Recent advances demonstrate that amide bonds can form under catalyst-free conditions at elevated temperatures (80–100°C), reducing purification demands.
Continuous Flow Systems
Industrial-scale production employs continuous flow reactors to enhance mixing and heat transfer during exothermic steps like SOCl₂ reflux.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM), and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Molecular docking studies have shown that this compound can fit into the binding pockets of various proteins, influencing their activity and function .
Comparison with Similar Compounds
N-[3-(2,6-Dimethylmorpholin-4-yl)-3-Oxo-Propyl]-N-(3-Morpholin-4-ylpropyl)Pyrazine-2-Carboxamide
N-[3-(2,6-Dimethylmorpholin-4-yl)Propyl]-N-[3-(Trifluoromethyl)Phenyl]Pyridin-4-Amine; 2-Hydroxybenzoic Acid
- Core Structure : Pyridine-amine with a trifluoromethylphenyl group.
- Key Differences: The pyridine ring and trifluoromethyl substituent introduce distinct steric and electronic effects.
N-[3-(1H-Imidazol-1-yl)Propyl]-4-(4-Methoxybenzoyl)-1H-Pyrrole-2-Carboxamide
- Core Structure : Pyrrole-carboxamide with imidazole and methoxybenzoyl groups.
- Key Differences : The pyrrole ring and imidazole substituent contrast with the benzothiazole-pyrazole system, likely influencing binding affinity to biological targets .
Data Table: Structural and Functional Comparison
| Compound Name | Core Heterocycle | Morpholine Modification | Key Substituents | Salt/Counterion | Suppliers |
|---|---|---|---|---|---|
| Target Compound | Pyrazole-Benzothiazole | 3-(Morpholin-4-yl)propyl | 1-Methyl, benzothiazol-2-yl | Hydrochloride | Not listed |
| N-[3-(2,6-Dimethylmorpholin-4-yl)-3-oxo-propyl]-N-(3-morpholin-4-ylpropyl)pyrazine-2-carboxamide | Pyrazine | 2,6-Dimethylmorpholine, 3-oxo-propyl | Dual morpholine groups | None | 2 suppliers |
| N-[3-(2,6-Dimethylmorpholin-4-yl)propyl]-N-[3-(trifluoromethyl)phenyl]pyridin-4-amine; 2-hydroxybenzoic acid | Pyridine | 2,6-Dimethylmorpholine | Trifluoromethylphenyl, hydroxybenzoate | 2-Hydroxybenzoic acid salt | 1 supplier |
| N-[3-(1H-Imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide | Pyrrole | None | Imidazol-1-yl, 4-methoxybenzoyl | None | Multiple |
Research Findings and Implications
Structural Activity Relationships (SAR)
- Heterocycle Impact : Benzothiazole (target) vs. pyrazine/pyridine (analogs): Benzothiazole’s aromaticity and sulfur atom could improve binding to hydrophobic pockets in enzymes, whereas pyrazine/pyridine may favor polar interactions.
- Counterion Effects: The hydrochloride salt in the target compound may offer superior aqueous solubility compared to the hydroxybenzoate or non-ionic analogs .
Limitations and Gaps
- Pharmacological Data: No activity or toxicity data are available for the target compound or its analogs in the provided evidence.
Biological Activity
N-(1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by case studies and relevant data.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 426.492 g/mol. The structural representation includes a pyrazole ring, a benzothiazole moiety, and a morpholine group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.492 g/mol |
| Chemical Structure | Chemical Structure |
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.
- Case Study : A derivative with structural similarities demonstrated an IC50 value of 39.70 µM against MCF7 breast cancer cells, indicating notable cytotoxicity . Furthermore, compounds in this class have been shown to induce apoptosis through caspase activation pathways .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, which are critical in managing conditions characterized by chronic inflammation.
- Mechanism : Pyrazoles have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation .
Neuroprotective Effects
Neuroprotection is another significant aspect of the biological activity of this compound. Pyrazole derivatives have been linked to neuroprotective effects through various mechanisms.
- Research Findings : Studies suggest that these compounds can inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and dopamine, which are beneficial in treating neurodegenerative diseases .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Q & A
Basic: What are the key considerations for optimizing the synthesis yield of this compound?
Answer: Synthesis optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) improve reaction homogeneity and intermediate stability .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetic efficiency and side-product minimization .
- Coupling agents : Use EDCI/HOBt or DCC for amide bond formation to enhance coupling efficiency .
- Purification : Gradient column chromatography (hexane/ethyl acetate) followed by recrystallization in ethanol achieves >95% purity (HPLC-UV, λ = 254 nm) .
Advanced: How can structural modifications resolve conflicting bioactivity data in cancer cell line studies?
Answer: Contradictory results (e.g., IC50 variability) may arise from:
- Substituent effects : Fluorination at benzothiazole positions alters electron-withdrawing properties, impacting target binding. Compare analogs (e.g., 4,6-difluoro vs. non-fluorinated derivatives) .
- Morpholine substitution : Replace the morpholine group with piperazine or thiomorpholine to assess steric/electronic effects on kinase inhibition .
- Validation : Use orthogonal assays (e.g., thermal shift assays for target engagement, CRISPR knockouts for pathway specificity) .
Basic: What analytical techniques confirm structural integrity post-synthesis?
Answer: Critical methods include:
- HRMS : Confirm molecular weight within 2 ppm error (e.g., [M+H]+ at m/z 456.1234) .
- 2D NMR : HSQC/HMBC correlations verify the morpholine-propyl linkage and pyrazole-thiazole connectivity .
- X-ray crystallography : Resolves stereochemistry (if single crystals form; 0.5 Å resolution recommended) .
Advanced: How to design experiments to elucidate the compound’s mechanism of action in inflammatory pathways?
Answer:
- Target identification : Perform kinase profiling (e.g., Eurofins KinaseProfiler) to identify hits (e.g., JAK2, p38 MAPK) .
- Pathway analysis : Use phospho-specific antibodies in Western blotting to track downstream effectors (e.g., STAT3 phosphorylation) .
- In vivo models : Administer the compound (10 mg/kg, oral) in a murine LPS-induced inflammation model, measuring TNF-α/IL-6 levels (ELISA) .
Basic: What strategies improve aqueous solubility for pharmacokinetic studies?
Answer:
- Salt formation : Hydrochloride salt increases solubility (e.g., 0.8 mg/mL in PBS vs. 0.1 mg/mL for free base) .
- Co-solvents : Use PEG 400/saline (30:70 v/v) for in vivo dosing .
- Nanoformulation : Encapsulate in liposomes (DSPE-PEG 2000) to achieve >1 mg/mL solubility .
Advanced: How can computational modeling predict off-target interactions?
Answer:
- Molecular docking : Use AutoDock Vina to screen against the human kinome (flexible side chains, ΔG < -8 kcal/mol as cutoff) .
- MD simulations : Run 100 ns simulations (AMBER force field) to assess binding stability to primary targets .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with hinge region residues Glu95 and Asp168 in JAK2) .
Basic: What are common pitfalls in assessing in vitro cytotoxicity?
Answer:
- Assay interference : The compound’s fluorescence may distort resazurin-based assays; validate with ATP-based assays (CellTiter-Glo) .
- Serum protein binding : Use lower FBS concentrations (2% vs. 10%) to avoid false-negative results .
- Metabolic stability : Pre-incubate with liver microsomes (human/mouse) to account for rapid degradation .
Advanced: How to reconcile discrepancies in reported enzyme inhibition (e.g., COX-2 vs. 5-LOX selectivity)?
Answer:
- Assay conditions : Standardize substrate concentrations (e.g., 10 µM arachidonic acid for COX-2) and pH (7.4) .
- Isozyme specificity : Test against recombinant enzymes (e.g., COX-2 vs. COX-1) with IC50 ratios >10 for selectivity .
- Structural analogs : Compare with indomethacin (COX-2) and zileuton (5-LOX) to benchmark selectivity profiles .
Basic: What chromatographic methods are optimal for purity analysis?
Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 20%→80% ACN over 20 min), UV detection at 254 nm .
- TLC : Monitor reactions using silica gel 60 F254 plates with ethyl acetate:methanol (9:1); Rf ~0.4 .
Advanced: How to prioritize derivatives for lead optimization?
Answer:
- SAR analysis : Correlate substituent changes (e.g., benzothiazole methoxy vs. ethoxy) with potency (IC50) and solubility (LogP) .
- ADME profiling : Assess metabolic stability (human hepatocyte clearance <30 mL/min/kg) and permeability (Caco-2 Papp >5 × 10⁻⁶ cm/s) .
- Toxicology : Screen for hERG inhibition (IC50 >10 µM) and Ames test negativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
